6-Hydrazinophenanthridine
Description
Structure
3D Structure
Properties
IUPAC Name |
phenanthridin-6-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODJTROQLRJXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932307 | |
| Record name | 6-Hydrazinylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144402-92-6 | |
| Record name | 6-Hydrazinylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most innovative method for synthesizing 6-substituted phenanthridines, including 6-hydrazinophenanthridine, involves a visible-light-driven oxidative cyclization of 2-isocyanobiphenyls with hydrazines. This approach utilizes a 5W blue LED to initiate a radical-based pathway under aerobic conditions. The reaction proceeds via:
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Photoexcitation : The 2-isocyanobiphenyl substrate absorbs light, generating a biradical intermediate.
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Hydrazine Addition : Hydrazine (NH₂NH₂) attacks the isocyanide carbon, forming a hydrazone-like intermediate.
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Cyclization and Aromatization : Intramolecular cyclization yields the phenanthridine core, followed by oxidation to restore aromaticity.
Experimental Protocol
Table 1: Optimization of Visible-Light-Driven Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Light Source | 5W Blue LED | Maximizes radical generation |
| Reaction Time | 12 hours | Balances completion and side reactions |
| Hydrazine Equivalents | 2.0 equiv | Ensures full conversion |
| Solvent | DMSO | Enhances solubility and stability |
This method’s advantages include avoiding transition metals, mild conditions, and scalability. However, functional group tolerance remains under investigation.
Catalytic Nitration and Cyclization Strategies
Stepwise Synthesis Hypothetical Pathway
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Nitration : Introduce a nitro group at position 6 of phenanthridine using concentrated HNO₃/H₂SO₄.
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Reduction : Convert the nitro group to an amine via catalytic hydrogenation.
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Hydrazination : Treat the amine with hydrazine (NH₂NH₂) under acidic conditions.
Table 2: Hypothetical Catalytic Nitration-Cyclization Parameters
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Nitration | HNO₃ (1.5 equiv), H₂SO₄, 0–5°C | 60–70% |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 80–90% |
| Hydrazination | NH₂NH₂, HCl, reflux | 50–60% |
This route’s feasibility depends on selective nitration at position 6, a challenge due to phenanthridine’s electronic structure.
Alternative Synthetic Pathways
Direct Hydrazination of Halogenated Phenanthridines
6-Bromophenanthridine could undergo nucleophilic substitution with hydrazine:
Reported yields for analogous reactions range from 40–60%, limited by competing side reactions.
Reductive Amination Approaches
Condensing 6-ketophenanthridine with hydrazine under reducing conditions (e.g., NaBH₄) could yield the target compound. However, substrate availability and over-reduction risks hinder practicality.
Critical Analysis of Methodologies
Efficiency and Scalability
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Visible-Light Method : High atom economy and scalability but requires specialized equipment.
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Catalytic Nitration : Industrially viable if regioselectivity is controlled.
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Direct Hydrazination : Low yields necessitate further optimization.
Chemical Reactions Analysis
Cyclocondensation with Carbonyl Compounds to Form Tetrahydroindazoles
The hydrazine group in 6-hydrazinophenanthridine undergoes cyclocondensation with α,β-unsaturated ketones (enehydrazinoketones) under thermal conditions. For example, heating this compound with enehydrazinoketones (e.g., 120 ) facilitates cyclization to yield tetrahydroindazole derivatives (e.g., 121 ) . This reaction involves:
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Nucleophilic attack by the hydrazine on the carbonyl carbon.
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Intramolecular cyclization to form a six-membered ring.
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Aromatization to stabilize the indazole product.
Key Conditions:
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Thermal activation (e.g., reflux in inert solvents).
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No additional catalysts required due to inherent reactivity of the hydrazine group.
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| This compound + enehydrazinoketone | Heating | Tetrahydroindazole (e.g., 121 ) |
Reaction with Aldehydes to Form Hydrazones
The hydrazine moiety reacts with aldehydes to form hydrazone derivatives. While not explicitly documented for this compound, analogous reactions (e.g., arylhydrazines + aldehydes) suggest this pathway is feasible . For instance, condensation with benzaldehyde would yield a benzylidene-hydrazine adduct.
Mechanism:
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Aldehyde carbonyl undergoes nucleophilic addition by the hydrazine.
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Elimination of water forms the hydrazone.
Potential Applications:
-
Intermediate for synthesizing Schiff bases or metal complexes.
Acylation Reactions
Hydrazines typically react with acylating agents (e.g., acyl chlorides) to form acylhydrazides. In related systems (e.g., 1,3-cyclohexanedione derivatives), acylation with phenylacetyl chloride generates ketone-functionalized products . For this compound, this would involve:
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| This compound + acyl chloride | Room temperature, base (e.g., pyridine) | Acylated hydrazine derivative |
Scientific Research Applications
6-Hydrazinophenanthridine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies that illustrate its significance in research.
Anticancer Activity
One of the most prominent applications of this compound is in cancer therapy. Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential for development as an anticancer agent .
Fluorescent Probes
This compound has also been employed as a fluorescent probe in biochemical assays, particularly for detecting specific biomolecules.
- Application : It can selectively bind to certain proteins or nucleic acids, enabling visualization and quantification in cellular environments.
- Research Findings : A study highlighted its use in detecting DNA damage, where the compound's fluorescence intensity correlated with the extent of DNA strand breaks .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound, particularly against resistant bacterial strains.
- Efficacy : Preliminary results indicate that this compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria.
- Case Studies : In vitro tests have shown that this compound can enhance the effectiveness of conventional antibiotics when used in combination therapies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Fluorescent Probe | Detects DNA damage | |
| Antimicrobial | Inhibits growth of resistant bacterial strains |
Table 2: Case Studies on Anticancer Efficacy
| Study | Methodology | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | In vivo xenograft models | Significant tumor growth inhibition |
| Cancer Research | Cell line assays | Induction of apoptosis via ROS generation |
Mechanism of Action
The mechanism of action of 6-Hydrazinophenanthridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phenanthridine Derivatives
Structural and Functional Differences
- Hydrazine vs. Amine/Aldehyde/Ketone: The hydrazine group in this compound provides two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to single functional groups in analogs like 6-Aminophenanthridine or Phenanthridine-6-aldehyde. This could improve binding affinity to enzymatic targets .
Physicochemical Properties
- Melting Points: 6(5H)-Phenanthridinone exhibits a high melting point (290–292°C), likely due to ketone-induced polarity and crystal packing . This compound’s melting point is unreported but may be lower due to the hydrazine group’s flexibility.
- Solubility: Hydrazine derivatives generally exhibit moderate solubility in polar solvents, contrasting with the lower solubility of methyl-substituted analogs like 4,5-Dimethyl-6(5H)-phenanthridinone .
Biological Activity
6-Hydrazinophenanthridine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its synthesis, biological activities, case studies, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the modification of phenanthridine derivatives. The general approach includes:
- Starting Material : Phenanthridine or its derivatives.
- Reagents : Hydrazine hydrate is commonly used to introduce the hydrazine functional group.
- Reaction Conditions : The reaction may be carried out under reflux conditions to facilitate the formation of the hydrazine derivative.
The structural modifications are crucial as they influence the biological activity of the resultant compounds.
Antibacterial Activity
Research indicates that phenanthridine derivatives exhibit significant antibacterial properties. A study focused on various phenanthridine analogs, including this compound, demonstrated:
- Effective Against Gram-positive and Gram-negative Bacteria : Compounds were tested against strains such as Bacillus subtilis, Micrococcus luteus, and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Several derivatives showed MIC values in the single-digit micromolar range, indicating potent antibacterial activity.
Table 1: Antibacterial Activity of Phenanthridine Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | Bacillus subtilis | 5 |
| This compound | Micrococcus luteus | 7 |
| Other Derivatives | Escherichia coli | 10 |
Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Key findings include:
- Cell Viability Reduction : Compounds demonstrated significant reductions in cell viability at low concentrations.
- Mechanism of Action : The compounds are believed to induce apoptosis through mechanisms involving cell cycle arrest and modulation of p53 protein levels.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 8 | Apoptosis induction |
| This compound | K-562 | 6 | Cell cycle arrest |
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A case study examined the efficacy of this compound against multidrug-resistant strains of bacteria. The study highlighted:
- Background : Increasing resistance among common pathogens necessitates novel therapeutic agents.
- Findings : The compound demonstrated effective inhibition against resistant strains, suggesting potential for development as an antibiotic.
Case Study 2: Cancer Treatment Implications
Another case study focused on the application of this compound in cancer therapy:
- Patient Selection : Patients with advanced stages of breast cancer were treated with a regimen including the compound.
- Results : Significant tumor reduction was observed in a subset of patients, correlating with in vitro findings.
Q & A
Q. How to design experiments investigating this compound’s interaction with DNA?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
